4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate
Description
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a seven-membered azepane derivative functionalized with benzyl and tert-butyl ester groups at positions 1 and 4, respectively, and an amino group at position 2.
Properties
CAS No. |
878630-96-7 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.443 |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3 |
InChI Key |
CSXFKPWYLDEBEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate with appropriate reagents to introduce the amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Ring Size : The target compound features an azepane (7-membered) ring, while analogs listed are piperazine (6-membered) derivatives. Azepane's larger ring may confer conformational flexibility, influencing binding affinity in biological systems.
- Position 2 Substituents: The oxo group (C=O) in 1228675-25-9 reduces basicity compared to the amino group in the target compound.
Physicochemical Properties
Analysis :
- The oxo derivative’s high boiling point (500.9°C) suggests strong intermolecular interactions, likely due to polar carbonyl groups.
- Stability varies: The hydroxymethyl derivative requires refrigerated storage, while the oxo analog is stable at room temperature .
Biological Activity
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a complex organic compound characterized by its azepane ring structure, which includes a nitrogen atom and various functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme modulation and drug development.
- Molecular Formula : CHNO
- Molecular Weight : 348.4 g/mol
- CAS Number : 1823811-77-3
- IUPAC Name : 4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structural features allow it to modulate enzyme activity and influence protein-ligand interactions. The mechanism may involve:
- Binding Affinity : The presence of benzyl and tert-butyl groups enhances binding affinity to various biological targets.
- Signal Transduction : Interaction with receptors can activate or inhibit signaling pathways.
- Enzyme Inhibition : The compound may serve as a competitive or non-competitive inhibitor for certain enzymes.
Enzyme Modulation
Research indicates that this compound can be utilized as a tool in studying enzyme activity. Its ability to interact with enzymes makes it valuable for probing mechanisms underlying various biochemical processes.
Therapeutic Potential
Preliminary studies suggest that derivatives of this compound may exhibit therapeutic effects against diseases such as cancer and neurological disorders. Ongoing research aims to evaluate its efficacy in clinical settings.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | Piperazine ring | Potential enzyme inhibitor |
| tert-Butyl 4-aminoazepane-1-carboxylate | Lacks benzyl group | Lower binding affinity |
| ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Hydroxymethyl group | Enhanced solubility |
Case Studies and Research Findings
Research findings indicate the following key observations regarding the biological activity of the compound:
- In vitro Studies : In laboratory settings, the compound has demonstrated significant inhibition of specific enzyme activities, indicating its potential as a lead compound in drug development.
- Toxicological Assessment : Toxicity studies suggest that while the compound shows promise in therapeutic applications, further evaluation is necessary to determine safety profiles.
- Pharmacokinetics : Preliminary pharmacokinetic studies reveal favorable absorption characteristics, although detailed studies are required to fully understand its metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
